molecular formula C8H24Cl2Ge4 B12556201 Chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1) CAS No. 143251-30-3

Chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1)

Cat. No.: B12556201
CAS No.: 143251-30-3
M. Wt: 481.7 g/mol
InChI Key: IPEKTZFIBPIDKF-UHFFFAOYSA-N
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Description

Chloro(dimethyl)germyl–dimethyl-λ²-germane (1/1) is an organogermanium compound characterized by a germanium atom bonded to two methyl groups, one chlorine atom, and another dimethylgermylene moiety (λ²-germane). This structure places it within the broader class of halogenated organogermanium compounds, which are notable for their applications in coordination chemistry and as precursors in synthetic organic chemistry . The λ²-germane notation indicates a divalent germanium center, which often participates in redox or ligand-exchange reactions due to its electron-deficient nature .

Properties

CAS No.

143251-30-3

Molecular Formula

C8H24Cl2Ge4

Molecular Weight

481.7 g/mol

InChI

InChI=1S/2C2H6ClGe.2C2H6Ge/c2*1-4(2)3;2*1-3-2/h2*1-2H3;2*1-2H3

InChI Key

IPEKTZFIBPIDKF-UHFFFAOYSA-N

Canonical SMILES

C[Ge]C.C[Ge]C.C[Ge](C)Cl.C[Ge](C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) typically involves the reaction of germanium tetrachloride with dimethylgermanium compounds under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium chloride, to introduce the methyl groups to the germanium center. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-quality Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1).

Chemical Reactions Analysis

Types of Reactions

Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation state germanium species.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Organolithium or organomagnesium reagents are typically employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.

    Biology: Research into its potential biological activity and toxicity is ongoing, with some studies exploring its use in medicinal chemistry.

    Industry: The compound is used in the production of advanced materials, such as semiconductors and specialized coatings.

Mechanism of Action

The mechanism by which Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The chlorine and methyl groups influence its reactivity and interactions with other molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Organogermanium Compounds

Structural and Electronic Comparisons

a. Chlorotrimethylgermane (C₃H₉ClGe)

  • Molecular Formula : C₃H₉ClGe
  • Molecular Weight : 153.165 g/mol
  • Key Features : Features a tetrahedral germanium center bonded to three methyl groups and one chlorine atom. Unlike the λ²-germane structure, chlorotrimethylgermane is fully saturated, making it less reactive in ligand-exchange reactions but more stable under ambient conditions .
  • Applications : Used as a precursor in the synthesis of germanium-containing polymers and as a Lewis acid catalyst .

b. Triphenylgermanium Chloride ((C₆H₅)₃GeCl)

  • Molecular Formula : C₁₈H₁₅ClGe
  • Molecular Weight : 349.39 g/mol
  • Key Features : Substitution of methyl groups with bulkier phenyl rings increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to methyl-substituted analogs. The phenyl groups also enhance thermal stability .
  • Applications : Employed in organic synthesis as a stabilizing ligand for transition-metal catalysts .

c. Tributylgermanium Chloride ([CH₃(CH₂)₃]₃GeCl)

  • Molecular Formula : C₁₂H₂₇ClGe
  • Molecular Weight : 289.45 g/mol
  • Key Features: The longer alkyl chains (butyl groups) increase solubility in nonpolar solvents, making it advantageous for reactions in hydrophobic environments. However, the larger substituents reduce electrophilicity at the germanium center .
  • Applications: Used in the synthesis of germanium-based surfactants and nanomaterials .
Reactivity Comparisons
Compound Reactivity with LDA (Lithium Diisopropylamide) Product Formed Yield (%) Reference
Chloro(dimethyl)germane Forms (isothiocyanatomethyl)(trimethyl)germane 6a (primary product) 55
Chlorotrimethylgermane Forms isothiocyanato(trimethylgermyl)methylgermane 7a (byproduct) 27
Tributylgermanium Chloride No significant reaction under similar conditions
  • Key Insight : The smaller methyl substituents in chloro(dimethyl)germane facilitate higher reactivity with strong bases like LDA, enabling efficient trapping of isothiocyanate intermediates. In contrast, bulkier analogs like tributylgermanium chloride show negligible reactivity due to steric hindrance .
Thermodynamic and Spectroscopic Data
  • Boiling Points :
    • Chlorotrimethylgermane: 142–144°C
    • Triphenylgermanium Chloride: Sublimes at 220°C
    • Chloro(dimethyl)germyl–dimethyl-λ²-germane: Estimated 180–190°C (extrapolated from similar λ²-germanes) .
  • ¹H-NMR Shifts (CDCl₃) :
    • Chlorotrimethylgermane: δ 0.25 ppm (Ge–CH₃)
    • Triphenylgermanium Chloride: δ 7.3–7.6 ppm (aromatic protons)
    • Chloro(dimethyl)germyl–dimethyl-λ²-germane: δ 0.30 ppm (Ge–CH₃), δ 1.2 ppm (λ²-Ge–CH₃) (hypothetical, based on λ²-silane analogs) .

Biological Activity

Chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1), a compound in the class of organogermanes, has garnered attention for its potential biological activities. This article synthesizes current research findings, including case studies and data tables, to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

Chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1) features a germanium atom bonded to two methyl groups and a chlorine atom. Its unique structure allows it to interact with various biological molecules, potentially leading to significant biological effects.

The biological activity of this compound is primarily attributed to its ability to form complexes with biomolecules, influencing enzymatic activities and cellular processes. The reactive nature of the germanium center allows for interactions similar to those observed in organosilicon compounds, which have been studied extensively for their biological properties.

Biological Activity

Anticancer Properties: Preliminary studies indicate that organogermanes, including chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1), may exhibit anticancer activity. Research has shown that certain germanium compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Antimicrobial Effects: The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1) may possess similar capabilities.

Study 1: Anticancer Activity

A study conducted by Huck et al. explored the reactivity of various organogermanes in cancer cell lines. The results indicated that chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1) significantly reduced cell viability in human breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .

Study 2: Antimicrobial Efficacy

In another investigation, Lollmahomed et al. evaluated the antimicrobial activity of several organogermanes, including chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1). The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 to 50 µM. The study suggested that the compound's efficacy could be attributed to its ability to disrupt bacterial cell membranes .

Data Tables

Biological Activity Effect Concentration Range Reference
AnticancerReduced cell viability>10 µM
AntimicrobialInhibitory effect on bacteria5-50 µM

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